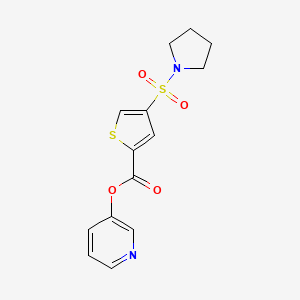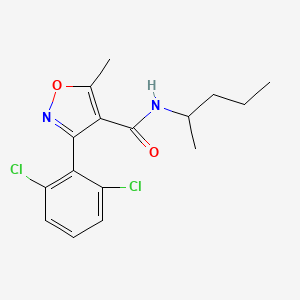![molecular formula C19H17N5O2S B5161849 2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a triazole ring, an oxadiazole ring, and various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: Starting from 4-methoxyaniline, the corresponding N-(4-methoxyphenyl)hydrazinecarbothioamide is synthesized.
Formation of the Oxadiazole Ring: The triazole-thiol compound is further reacted with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts, solvents, and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted triazole-oxadiazole compounds.
Applications De Recherche Scientifique
2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and similar functional groups.
1-(4-Methoxyphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl]ethanone: Another compound with a triazole ring and similar substituents.
Uniqueness
2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole is unique due to its combination of a triazole ring, an oxadiazole ring, and various functional groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-24-17(13-8-10-15(25-2)11-9-13)21-23-19(24)27-12-16-20-22-18(26-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODVKFMTPCQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NN=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4R)-4-(azepan-1-yl)-1-[(4-chlorophenyl)methyl]piperidin-3-ol](/img/structure/B5161772.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5161776.png)
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)

![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B5161852.png)
![4-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline](/img/structure/B5161860.png)
![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)

